molecular formula C10H5Cl3N2 B15244580 2-Chloro-5-(2,6-dichlorophenyl)pyrimidine

2-Chloro-5-(2,6-dichlorophenyl)pyrimidine

Cat. No.: B15244580
M. Wt: 259.5 g/mol
InChI Key: HEQIAXRQWQAMPU-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,6-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of chlorine atoms at positions 2 and 5 on the pyrimidine ring and an additional chlorine-substituted phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,6-dichlorophenyl)pyrimidine typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,6-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a solvent like DMF or toluene.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions: Biaryl derivatives are the major products formed in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

2-Chloro-5-(2,6-dichlorophenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,6-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group instead of a phenyl group.

    2-Chloropyrimidine: Lacks the additional chlorine-substituted phenyl group.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a fused pyridine-pyrimidine ring system and exhibit different biological activities.

Uniqueness

2-Chloro-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms and a chlorine-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-5-(2,6-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-3-8(12)9(7)6-4-14-10(13)15-5-6/h1-5H

InChI Key

HEQIAXRQWQAMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2)Cl)Cl

Origin of Product

United States

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